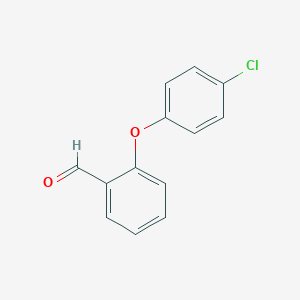

2-(4-Chlorophenoxy)benzaldehyde

描述

Contextual Significance in Organic Synthesis and Pharmaceutical Intermediates

In the realm of organic synthesis, 2-(4-Chlorophenoxy)benzaldehyde is recognized as a valuable intermediate. Its structure is a key component in the synthesis of various organic materials due to the reactivity of its aldehyde group, which can readily participate in a wide range of chemical transformations. chemimpex.com These reactions include condensations, oxidations, reductions, and the formation of Schiff bases, opening pathways to a multitude of more complex molecular architectures.

The significance of this compound extends prominently into the pharmaceutical sector. It functions as a key intermediate in the development of new therapeutic agents. chemimpex.com Research has indicated its utility in the synthesis pathways for potential anti-inflammatory and analgesic drugs, where the specific arrangement of its aromatic rings and chloro-substituent is thought to contribute to the biological activity of the final products. chemimpex.com

Role as a Versatile Building Block in Chemical Product Development

The utility of this compound as a versatile building block is evident across multiple industries. chemimpex.com Its adaptable chemical nature allows it to be a starting point for a variety of products.

Agrochemicals: This compound is an essential intermediate in the formulation of modern agricultural chemicals. chemimpex.com It is used in the synthesis of specialized herbicides and fungicides, contributing to the development of effective crop protection solutions. chemimpex.com

Material Science: In material science, this compound is applied in the creation of specialty polymers and resins. chemimpex.comchemscene.com The incorporation of this molecule can enhance properties such as thermal stability and chemical resistance in the resulting materials. chemimpex.com

Dyes and Pigments: The compound also finds application in the synthesis of dyes and pigments, where its aromatic structure contributes to the creation of stable and vibrant colorants for various formulations. chemimpex.com

Table 2: Applications as a Building Block

| Industry | Application |

| Pharmaceuticals | Intermediate for anti-inflammatory and analgesic drugs chemimpex.com |

| Agrochemicals | Synthesis of herbicides and fungicides chemimpex.com |

| Material Science | Production of specialty polymers and resins chemimpex.com |

| Dyes & Pigments | Formulation of stable and vibrant colorants chemimpex.com |

| Analytical Chemistry | Reagent in techniques like chromatography chemimpex.com |

Overview of Research Trajectories for this compound and its Derivatives

Current and future research involving this compound and its derivatives is focused on leveraging its synthetic versatility to create novel compounds with tailored properties. One significant area of investigation is the synthesis of new Schiff bases. The reaction of the aldehyde group with primary amines can yield a wide array of imine-containing molecules, which are studied for their potential applications in medicinal chemistry and materials science.

Furthermore, research into phenoxy benzaldehyde (B42025) derivatives, often synthesized through methods like the Williamson etherification, continues to be an active field. orientjchem.orgresearchgate.net These studies aim to explore how modifications to the core structure, such as the introduction of different substituents on the aromatic rings, can influence the chemical and physical properties of the resulting compounds. The exploration of these new derivatives holds promise for the discovery of molecules with unique functionalities and applications, from advanced polymers to new classes of biologically active agents.

Established Synthetic Pathways to this compound

The foundational methods for synthesizing diaryl ethers like this compound rely on two primary strategies: the Williamson ether synthesis and the Ullmann condensation. These pathways have been widely used in laboratory and industrial settings for over a century. wikipedia.orgbyjus.comwikipedia.org

Preparative Routes from Precursors

The two most common preparative routes involve the coupling of a phenol and an aryl halide.

Williamson Ether Synthesis: This reaction, developed by Alexander Williamson in 1850, is a versatile and widely used method for preparing both symmetrical and asymmetrical ethers. wikipedia.orgbyjus.com The synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgmasterorganicchemistry.com To synthesize this compound, this method would involve the reaction of a 4-chlorophenoxide salt (the nucleophile) with a 2-halobenzaldehyde, such as 2-chlorobenzaldehyde or 2-bromobenzaldehyde (the electrophile). The phenoxide is typically generated in situ by treating 4-chlorophenol with a base like sodium hydride, potassium hydroxide, or potassium carbonate. byjus.comjk-sci.com While effective for many ethers, the synthesis of diaryl ethers using this method can be challenging if the aryl halide is not activated by a strong electron-withdrawing group. jk-sci.com

Ullmann Condensation: First reported by Fritz Ullmann in 1903, this reaction is a copper-promoted coupling of an aryl halide with a phenol. wikipedia.orgnih.gov The classical Ullmann reaction required harsh conditions, including high temperatures (often over 200°C) and stoichiometric amounts of copper powder or copper salts. wikipedia.orgnih.gov For the synthesis of this compound, this pathway involves the reaction between 4-chlorophenol and a 2-halobenzaldehyde in the presence of copper. Despite its limitations, the Ullmann condensation has been a cornerstone of diaryl ether synthesis.

| Feature | Williamson Ether Synthesis | Ullmann Condensation |

|---|---|---|

| Mechanism | SN2 Nucleophilic Substitution wikipedia.orgmasterorganicchemistry.com | Copper-Promoted Nucleophilic Aromatic Substitution wikipedia.org |

| Key Reagents | Alkoxide/Phenoxide + Alkyl/Aryl Halide byjus.com | Phenol + Aryl Halide nih.gov |

| Catalyst/Promoter | Base (e.g., NaH, K2CO3) to form phenoxide jk-sci.com | Copper (stoichiometric in classical method) nih.gov |

| Typical Conditions | 50-100°C, 1-8 hours byjus.com | High temperatures (>200°C) in classical method nih.gov |

| Primary Limitation | Difficult with unactivated aryl halides jk-sci.com | Harsh conditions and high copper loading nih.gov |

Strategies for Ortho-Substituted Benzaldehydes

The synthesis of the target molecule is complicated by the presence of the phenoxy group at the ortho position to the aldehyde. General strategies for creating such substitution patterns are crucial.

Directed ortho-Metalation (DoM): This is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a "directed metalation group" (DMG) that coordinates to an organolithium reagent (like n-butyllithium), directing deprotonation to the adjacent ortho position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then react with an electrophile to introduce a substituent. While the aldehyde group itself is incompatible with organolithium reagents, it can be transiently protected or masked as a group that also functions as a DMG, such as a tertiary amide or an O-carbamate. uwindsor.caharvard.edu This allows for the introduction of a group at the ortho position, which can later be converted to the desired phenoxy substituent.

Ortho-Formylation: Alternatively, one can start with a pre-existing diaryl ether and introduce the aldehyde group. Formylation reactions, such as the Rieche formylation (using dichloromethyl methyl ether and a Lewis acid like TiCl₄) or Vilsmeier-Haack reaction, can install a formyl group onto an activated aromatic ring. commonorganicchemistry.comnih.gov The directing effect of the ether oxygen in the 4-chlorophenoxy group would influence the position of the incoming aldehyde group, making ortho-formylation a viable, though potentially challenging, route.

Advanced Synthetic Approaches and Catalytic Methods

Modern synthetic chemistry has focused on overcoming the limitations of classical methods by developing more efficient, milder, and selective catalytic systems.

Transition Metal-Catalyzed Coupling Reactions (e.g., Copper-catalyzed)

The Ullmann condensation has seen significant evolution. Modern protocols use only a catalytic amount of a copper salt (e.g., CuI) in the presence of a ligand. nih.gov These ligands coordinate to the copper center, increasing its solubility and reactivity, which allows the reaction to proceed under much milder conditions (e.g., 80-110°C) and with lower catalyst loadings. nih.gov This advancement has greatly expanded the scope and practicality of the Ullmann reaction. nih.gov A wide variety of ligands have been developed to promote this transformation, including amino acids, phenanthrolines, and salicylaldimines. rhhz.netresearchgate.net

| Ligand Type | Typical Copper Source | Base | Solvent | Temperature |

|---|---|---|---|---|

| N,N-Dimethylglycine nih.gov | CuI | K3PO4 or Cs2CO3 | Acetonitrile or Dioxane | 80-110°C nih.gov |

| Salicylaldimines rhhz.net | CuI | K3PO4 | Dioxane | 110°C rhhz.net |

| Phenanthrolines nih.gov | CuI | K2CO3 | Toluene | 80-130°C nih.gov |

| Diols acs.org | CuI | Cs2CO3 | Dioxane | Mild Conditions acs.org |

| Picolinic Acid nih.gov | CuI | K3PO4 | DMSO | 80°C |

Photoredox Catalysis in Benzylic Oxidation

An alternative to forming the C-O ether bond is to create the aldehyde functionality from a more accessible precursor, such as 2-(4-chlorophenoxy)toluene. Photoredox catalysis offers a modern pathway for such transformations under exceptionally mild conditions. researchgate.net This approach uses a photocatalyst (often based on iridium or ruthenium, but also metal-free dyes like Eosin Y) that, upon excitation with visible light, can initiate single-electron transfer (SET) processes. organic-chemistry.orgmdpi.com

In a typical mechanism for benzylic oxidation, the excited photocatalyst oxidizes the toluene derivative to a radical cation, which then deprotonates to form a benzylic radical. This radical reacts with molecular oxygen (often from the air) to generate a peroxide intermediate that subsequently converts to the desired aldehyde. mdpi.com This method avoids the need for harsh oxidants and high temperatures, representing a significant advance in synthetic methodology. researchgate.netorganic-chemistry.org

Green Chemistry Principles in the Synthesis of this compound and Related Structures

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. yale.edupnas.org Many of the advanced synthetic methods align with these principles.

Catalysis: The shift from stoichiometric copper in the classical Ullmann reaction to modern catalytic systems is a prime example of Principle 9 (Catalysis). yale.edu Catalytic reagents are superior as they are used in small amounts and can be recycled, minimizing waste. yale.edu

Energy Efficiency: Microwave-assisted synthesis has been applied to the Williamson ether synthesis, dramatically reducing reaction times from hours to minutes and thereby lowering energy consumption (Principle 6). sacredheart.eduacs.org Similarly, photoredox catalysis operates at ambient temperature using low-energy visible light, offering a significant energy saving over high-temperature thermal reactions. organic-chemistry.orgyale.edu

Safer Solvents and Auxiliaries: Research into Ullmann-type couplings has explored the use of more environmentally benign solvents, such as deep eutectic solvents, which are biodegradable and have low toxicity (Principle 5). nih.govyale.edu Some microwave-assisted protocols can even be performed under solvent-free conditions.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product (Principle 2). yale.edu Catalytic reactions generally lead to higher atom economy by reducing the need for stoichiometric reagents that are consumed and become byproducts.

| Green Chemistry Principle | Traditional Approach (e.g., Classical Ullmann) | Greener Alternative |

|---|---|---|

| Catalysis | Stoichiometric or superstoichiometric copper powder nih.gov | Catalytic CuI with a ligand (0.1-10 mol%) nih.gov |

| Energy Efficiency | High temperatures (>200°C) for extended periods nih.gov | Microwave irradiation (minutes) or photoredox catalysis (ambient temp) organic-chemistry.org |

| Hazardous Substances | Use of high-boiling, polar aprotic solvents (e.g., DMF, NMP) wikipedia.org | Use of deep eutectic solvents or solvent-free conditions nih.gov |

| Waste Prevention | Generates significant copper-containing waste | Minimizes metal waste through catalysis |

Structure

3D Structure

属性

IUPAC Name |

2-(4-chlorophenoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9ClO2/c14-11-5-7-12(8-6-11)16-13-4-2-1-3-10(13)9-15/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDVNCJMGGQWZCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40377622 | |

| Record name | 2-(4-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111826-11-0 | |

| Record name | 2-(4-chlorophenoxy)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40377622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-Chlorophenoxy)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Derivatization Chemistry of 2 4 Chlorophenoxy Benzaldehyde

Condensation Reactions of the Aldehyde Moiety

The aldehyde group in 2-(4-Chlorophenoxy)benzaldehyde is a primary site for chemical reactions, particularly condensation reactions. These reactions involve the formation of a new carbon-nitrogen or carbon-carbon double bond, leading to the synthesis of various derivatives such as Schiff bases, hydrazones, and products of Knoevenagel condensation.

Formation of Schiff Bases and Hydrazones

Schiff bases, or imines, are formed through the condensation of an aldehyde with a primary amine. researchgate.netjetir.org This reaction proceeds via a nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. researchgate.net The synthesis of Schiff bases from this compound can be achieved by reacting it with various primary amines in a suitable solvent, often with acid or base catalysis to facilitate the reaction. nih.govmediresonline.org For instance, reacting this compound with 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine using a natural acid catalyst like lemon juice can yield a novel Schiff base. nih.gov

Similarly, hydrazones are synthesized by the reaction of this compound with hydrazine or its derivatives. nih.govpsu.eduunipune.ac.in The reaction mechanism is analogous to Schiff base formation, resulting in a C=N-N linkage. unipune.ac.in These reactions can be carried out under various conditions, including in solution, through mechanosynthesis, or in solid-state melt reactions. nih.gov The choice of reaction conditions can influence the yield and purity of the resulting hydrazone. psu.edu

Table 1: Examples of Schiff Base and Hydrazone Synthesis

| Reactant 1 | Reactant 2 | Product Type | Catalyst/Conditions | Reference |

| This compound | Primary Amine | Schiff Base | Acid or Base Catalysis | nih.govmediresonline.org |

| This compound | Hydrazine/Hydrazine Derivative | Hydrazone | Solution, Mechanosynthesis, or Melt | nih.gov |

| 2-chlorobenzaldehyde | 3,3′-dimethyl-[1,1′-biphenyl]-4,4′-diamine | Schiff base | Lemon juice (natural acid catalyst) | nih.gov |

| Aldehydes/Ketones | Hydrazine derivatives | Hydrazones | Solvent-free, silica gel, NaOH | psu.edu |

Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a crucial carbon-carbon bond-forming reaction where an aldehyde reacts with an active methylene compound in the presence of a basic catalyst. researchgate.netsigmaaldrich.comwikipedia.org Active methylene compounds are characterized by a CH2 group flanked by two electron-withdrawing groups, such as esters, ketones, nitriles, or nitro groups. sigmaaldrich.comwikipedia.org The reaction of this compound with compounds like malonic acid, ethyl acetoacetate, or malononitrile leads to the formation of α,β-unsaturated products. wikipedia.orgthermofisher.com

The mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. sigmaaldrich.com Subsequent dehydration yields the final unsaturated product. wikipedia.org Various catalysts, including weak bases like piperidine or pyridine, as well as greener alternatives like lemon juice or solid-supported catalysts, can be employed to promote the reaction. researchgate.nettue.nllookchem.com The Doebner modification of this reaction utilizes pyridine as a solvent and is particularly useful when one of the activating groups on the nucleophile is a carboxylic acid, leading to condensation followed by decarboxylation. wikipedia.orgorganic-chemistry.org

Table 2: Knoevenagel Condensation of Aldehydes

| Aldehyde | Active Methylene Compound | Catalyst | Product | Reference |

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine | Enone | wikipedia.org |

| Benzaldehydes | Malonic acid | Ammonium bicarbonate | Cinnamic acids | tue.nl |

| Aromatic Aldehydes | Malononitrile | Lemon juice | 2-Arylmethylenemalononitrile | lookchem.com |

Oxime Derivative Synthesis

Oximes are formed from the reaction of aldehydes with hydroxylamine. asianpubs.org The reaction of this compound with hydroxylamine hydrochloride in the presence of a base yields the corresponding aldoxime. asianpubs.orgwikipedia.org This reaction is a straightforward method for converting the carbonyl group into a C=N-OH functionality. prepchem.com The synthesis can be performed under various conditions, including grinding at room temperature, which offers a more environmentally friendly approach. asianpubs.org The use of mineral water as a solvent has also been reported to be an effective and green method for the synthesis of aryl oximes. ias.ac.in

Table 3: Synthesis of Oxime Derivatives

| Aldehyde | Reagent | Conditions | Product | Reference |

| 3-Chlorobenzaldehyde | Hydroxylamine hydrochloride, Sodium carbonate | Grinding, room temperature | 3-Chlorobenzaldoxime | asianpubs.org |

| Benzaldehyde (B42025) | Hydroxylamine hydrochloride, Sodium hydroxide | Aqueous solution | Benzaldoxime | prepchem.com |

| 4-Nitrobenzaldehyde | Hydroxylamine hydrochloride | Mineral water/methanol | 4-Nitrobenzaldehyde oxime | ias.ac.in |

| 2-Chlorobenzaldehyde | Hydroxylamine hydrochloride | Not specified | 2-Chlorobenzaldehyde oxime | sigmaaldrich.com |

Modifications of the Chlorophenoxy Moiety

Introduction of Additional Halogen Substituents

The aromatic rings of this compound can undergo halogenation reactions to introduce additional halogen atoms, such as chlorine, bromine, or iodine. These reactions typically involve electrophilic aromatic substitution, where the position of the new substituent is directed by the existing groups on the ring. For example, the synthesis of 2-(2-nitro-4-chloro-phenoxy)benzaldehyde involves the reaction of the potassium salt of salicylaldehyde with 2,5-dichloro-nitrobenzene. prepchem.com The synthesis of halogenated derivatives of chalcones has also been achieved through the condensation of acetophenone with chlorinated benzaldehydes. saudijournals.com

Structural Diversification through Phenoxy-Ring Substitutions

The phenoxy ring of this compound can be further functionalized to create a diverse range of derivatives. This can be achieved by starting with substituted phenols in the initial synthesis of the diaryl ether linkage. For example, reacting 2,4-dichlorobenzoic acid with phenol leads to 4-chloro-2-phenoxybenzoic acid, which can be a precursor to related aldehydes. nih.gov Another approach involves the Williamson ether synthesis, where a substituted phenoxide reacts with an appropriate alkyl halide. For instance, 4-hydroxy-benzaldehyde derivatives can react with phenacyl bromide derivatives to form phenacyloxy benzaldehyde compounds. orientjchem.orgresearchgate.net These strategies allow for the introduction of various substituents onto the phenoxy ring, leading to a wide array of structurally diverse molecules.

Synthesis of Heterocyclic Systems Incorporating this compound Scaffolds

The derivatization of this compound has been explored to create a range of heterocyclic systems with potential applications in various fields of chemistry. The following subsections describe the synthesis of specific classes of these derivatives.

Thiazolidinones are a well-known class of heterocyclic compounds. The synthesis of thiazolidinone derivatives from this compound typically involves a multi-step process. Initially, the aldehyde is reacted with a primary amine to form a Schiff base (imine). This intermediate is then cyclized with a mercaptoacetic acid derivative to yield the thiazolidinone ring. researchgate.netnih.gov

For instance, the reaction of this compound with an appropriate amine, followed by treatment with thioglycolic acid in the presence of a catalyst like zinc chloride, affords the corresponding 3-substituted-2-(2-(4-chlorophenoxy)phenyl)thiazolidin-4-one. nih.govasianpubs.org The reaction progress is often monitored by thin-layer chromatography (TLC), and the final products are purified by recrystallization. nih.gov

Table 1: Synthesis of Thiazolidinone Derivatives

| Starting Material | Reagents | Product |

|---|

This table provides a generalized scheme for the synthesis of thiazolidinone derivatives.

Azetidinones, also known as β-lactams, are four-membered heterocyclic rings. The synthesis of azetidinone derivatives from this compound commonly proceeds through the Staudinger cycloaddition. mdpi.com This reaction involves the [2+2] cycloaddition of a ketene, generated in situ from an acyl chloride, with an imine (Schiff base) derived from the starting aldehyde. mdpi.comjocpr.com

Specifically, this compound is first condensed with a primary aromatic amine to form the corresponding Schiff base. This imine is then treated with a chloroacetyl chloride in the presence of a base, such as triethylamine, to yield the 1,4-diaryl-3-chloro-2-azetidinone derivative. mdpi.comderpharmachemica.comjetir.org The reaction is often carried out in an inert solvent like benzene (B151609) or dimethylformamide (DMF). derpharmachemica.comjetir.org

Table 2: Synthesis of Azetidinone Derivatives

| Starting Material | Reagents | Product |

|---|

This table presents a general synthetic route to azetidinone derivatives.

Thiourea and its derivatives are another important class of compounds synthesized from this compound. The synthesis typically begins with the conversion of a related benzoic acid, 2-(4-chlorophenoxy)benzoic acid, into its acid chloride using a reagent like thionyl chloride. nih.gov

This acid chloride is then reacted with ammonium thiocyanate to generate an isothiocyanate in situ. The subsequent addition of a primary or secondary amine leads to the formation of the N-substituted carbamothioyl derivative. nih.govnih.gov These reactions are often carried out in a solvent like acetone and may require heating under reflux. nih.gov

Table 3: Synthesis of Thiourea and Carbamothioyl Derivatives

| Starting Material | Reagents | Product |

|---|

This table outlines a common pathway for the synthesis of thiourea and carbamothioyl derivatives.

Quinazolinone derivatives can be synthesized from this compound through a condensation reaction with a suitable amino-substituted precursor. For example, the reaction with a 2-hydrazinyl-3-phenylquinazolin-4(3H)-one in the presence of a catalytic amount of acetic acid in ethanol leads to the formation of the corresponding hydrazone derivative. nih.gov This reaction typically requires refluxing for several hours to proceed to completion. nih.gov The resulting product precipitates upon cooling and can be purified by crystallization. nih.gov

Table 4: Synthesis of Quinazolinone-Based Compounds

| Starting Material | Reagents | Product |

|---|

This table illustrates a synthetic route to quinazolinone-based compounds.

The synthesis of benzoxazole and benzothiazole (B30560) derivatives from this compound involves the condensation with 2-aminophenols or 2-aminothiophenols, respectively. nih.govmdpi.comnih.gov This reaction can be promoted by various catalysts, including Brønsted acidic ionic liquids or nanoparticle-based catalysts, often under solvent-free conditions and with the aid of sonication or heating. nih.govnih.govresearchgate.net The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to yield the final product. nih.gov The use of green chemistry approaches, such as recyclable catalysts and solvent-free conditions, has been explored for these syntheses. nih.govresearchgate.net

Table 5: Synthesis of Benzoxazole and Benzothiazole Derivatives

| Starting Material | Reagents | Product |

|---|

This table provides a general overview of the synthesis of benzoxazole and benzothiazole derivatives.

Pyridazine derivatives, six-membered heterocyclic compounds with two adjacent nitrogen atoms, can be synthesized from precursors derived from this compound. slideshare.net While direct synthesis from the aldehyde is less common, related starting materials can be used. For example, a common route to pyridazines involves the reaction of a 1,4-dicarbonyl compound with hydrazine hydrate. liberty.edu In the context of this compound, a multi-step synthesis could be envisioned where the aldehyde is first transformed into a suitable 1,4-dicarbonyl precursor, which is then cyclized with hydrazine. nih.govuminho.pt

Table 6: Synthesis of Pyridazine Derivatives

| Precursor | Reagents | Product |

|---|

This table outlines a conceptual pathway for the synthesis of pyridazine derivatives.

Indole and Imidazopyridine Derivatives

The aldehyde functional group in this compound serves as a key reactive site for the construction of various heterocyclic systems, including indole and imidazopyridine derivatives.

Indole Derivatives:

One common method for the synthesis of indole-containing structures from aldehydes is the acid-catalyzed electrophilic substitution reaction with indoles to form bis(indolyl)methanes. In this type of reaction, two equivalents of an indole molecule react with one equivalent of an aldehyde. While direct examples using this compound are not readily found, the reaction of various substituted indoles with 4-chlorobenzaldehyde (B46862) has been reported to proceed efficiently in the presence of a catalyst, yielding the corresponding bis(indolyl)methanes. researchgate.net It is anticipated that this compound would undergo a similar reaction with indole or its derivatives to yield the corresponding bis(indolyl)methane products. The general reaction is depicted below:

Reaction Scheme: this compound + 2 Indole → Bis(indolyl)methane derivative

A variety of catalysts, including Brønsted or Lewis acids, can be employed to facilitate this transformation. beilstein-journals.org

Imidazopyridine Derivatives:

The synthesis of imidazopyridines often involves multi-component reactions where an aldehyde is a key building block. beilstein-journals.orgnih.govnih.gove3s-conferences.org For instance, a one-pot reaction of a 2-aminopyridine, an aldehyde, and a third component can lead to the formation of highly substituted imidazo[1,2-a]pyridines. beilstein-journals.orgnih.gov In such a reaction, this compound could serve as the aldehyde component. The general strategy involves the initial formation of an imine between the 2-aminopyridine and the aldehyde, which then undergoes cyclization with the third reactant.

The following table outlines potential indole and imidazopyridine derivatives that could be synthesized from this compound based on these established methods.

| Derivative Class | Potential Starting Materials | Potential Product Name |

| Indole | This compound, Indole | 3,3'-((2-(4-Chlorophenoxy)phenyl)methanediyl)bis(1H-indole) |

| Imidazopyridine | This compound, 2-Aminopyridine, Isocyanide | 2-(2-(4-Chlorophenoxy)phenyl)-N-alkyl-imidazo[1,2-a]pyridine-3-amine |

Other Functional Group Transformations (e.g., Reductions, Oxidations)

The aldehyde functional group of this compound is susceptible to both reduction and oxidation, leading to the corresponding alcohol and carboxylic acid, respectively.

Reduction to Alcohol:

Aldehydes are readily reduced to primary alcohols. Standard laboratory reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are highly effective for this transformation. libretexts.org The reduction of this compound would yield [2-(4-chlorophenoxy)phenyl]methanol. Catalytic hydrogenation is another common method for the reduction of aldehydes.

Reaction Scheme: this compound → [2-(4-Chlorophenoxy)phenyl]methanol

Oxidation to Carboxylic Acid:

The oxidation of aldehydes to carboxylic acids is a fundamental transformation in organic synthesis. A variety of oxidizing agents can accomplish this, including potassium permanganate (KMnO₄), Jones reagent (CrO₃ in aqueous acid), and sodium hypochlorite (NaClO). researchgate.netlibretexts.org The oxidation of this compound would produce 2-(4-chlorophenoxy)benzoic acid.

Reaction Scheme: this compound → 2-(4-Chlorophenoxy)benzoic acid

The following table summarizes these functional group transformations.

| Transformation | Reagent(s) | Product Name |

| Reduction | Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄) | [2-(4-Chlorophenoxy)phenyl]methanol |

| Oxidation | Potassium permanganate (KMnO₄) or Sodium hypochlorite (NaClO) | 2-(4-Chlorophenoxy)benzoic acid |

Advanced Spectroscopic and Structural Characterization of 2 4 Chlorophenoxy Benzaldehyde Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Elucidation

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in determining the arrangement of hydrogen atoms within a molecule. For derivatives of 2-(4-chlorophenoxy)benzaldehyde, the ¹H NMR spectra reveal characteristic signals for the aromatic protons and the aldehydic proton.

In a typical ¹H NMR spectrum of a 4-(substituted phenoxy)benzaldehyde, the aldehydic proton (CHO) characteristically appears as a singlet at a downfield chemical shift, generally around 9.9 ppm. The aromatic protons exhibit complex splitting patterns in the range of 7.0 to 8.0 ppm. For instance, in 4-(4-chlorophenoxy)benzaldehyde, the protons on the benzaldehyde (B42025) ring and the chlorophenoxy ring appear as a series of multiplets. Specifically, the protons on the chlorophenoxy group are observed around 7.01-7.07 ppm and 7.36-7.39 ppm, while the protons on the benzaldehyde ring are found at approximately 7.86 ppm. rsc.org

The chemical shifts and coupling constants of the aromatic protons are influenced by the nature and position of substituents on the aromatic rings. Electron-donating or electron-withdrawing groups can cause the signals to shift to higher or lower field, respectively. Long-range coupling between protons can also be observed, providing further structural information. researchgate.net

¹H NMR Data for 4-(4-Chlorophenoxy)benzaldehyde

| Proton | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| CHO | 9.93 | s |

| Aromatic H | 7.86 | d, J=8.7 Hz |

| Aromatic H | 7.36-7.39 | m |

| Aromatic H | 7.01-7.07 | m |

s = singlet, d = doublet, m = multiplet Data obtained in CDCl₃ at 300 MHz rsc.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. In the ¹³C NMR spectrum of 4-(4-chlorophenoxy)benzaldehyde, the carbonyl carbon of the aldehyde group typically resonates at a downfield chemical shift, around 190.6 ppm. The carbon atoms of the two aromatic rings appear in the region of approximately 117 to 163 ppm. rsc.org

The specific chemical shifts of the aromatic carbons are influenced by the substituents. For example, the carbon atom attached to the chlorine atom in the chlorophenoxy ring shows a distinct chemical shift. The signals for the carbon atoms can be assigned based on their chemical environment and by comparison with related structures. rsc.org

¹³C NMR Data for 4-(4-Chlorophenoxy)benzaldehyde

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C=O | 190.6 |

| Aromatic C | 162.7 |

| Aromatic C | 153.8 |

| Aromatic C | 132.0 |

| Aromatic C | 131.6 |

| Aromatic C | 130.2 |

| Aromatic C | 130.1 |

| Aromatic C | 121.6 |

| Aromatic C | 117.7 |

Data obtained at 125 MHz rsc.org

Phosphorus-31 NMR (³¹P NMR) for Phosphorous-Containing Derivatives

For derivatives of this compound that incorporate phosphorus, Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a crucial analytical tool. researchgate.net This technique directly probes the phosphorus nucleus, providing information about its oxidation state, coordination environment, and bonding. oxinst.com

The chemical shifts in ³¹P NMR are reported relative to an external standard, typically 85% phosphoric acid. slideshare.net The chemical shift values are highly sensitive to the electronic environment around the phosphorus atom. For example, trivalent phosphorus compounds generally resonate at a different chemical shift range compared to pentavalent phosphorus compounds. oxinst.com The coupling between phosphorus and other nuclei, such as ¹H and ¹³C, can provide additional structural details. slideshare.net The application of ³¹P NMR is essential for characterizing organophosphorus derivatives, including phosphonates, phosphinates, and phosphine oxides that may be synthesized from this compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. In the IR spectrum of this compound and its derivatives, characteristic absorption bands confirm the presence of key structural features.

Characteristic IR Absorption Bands for Benzaldehyde Derivatives

| Functional Group | Vibration | Approximate Wavenumber (cm⁻¹) |

|---|---|---|

| Aldehyde (C=O) | Stretch | 1680-1700 |

| Aromatic C-H | Stretch | > 3000 |

| Ether (C-O-C) | Stretch | 1200-1300 (asymmetric), 1000-1100 (symmetric) |

| C-Cl | Stretch | 700-800 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum will show a molecular ion peak (M⁺) corresponding to its molecular weight. uni.lu

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for benzaldehyde derivatives include the loss of the aldehydic proton or the entire formyl group. In the case of this compound, fragmentation may also involve cleavage of the ether bond or loss of the chlorine atom. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic M and M+2 peak pattern for chlorine-containing fragments. researchgate.net For example, the mass spectrum of 4-chlorobenzaldehyde (B46862) shows a prominent molecular ion peak at m/z 140 and a significant peak at m/z 139, corresponding to the loss of a hydrogen atom. researchgate.net

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For derivatives of this compound that can be obtained as single crystals, XRD analysis can provide detailed information about bond lengths, bond angles, and intermolecular interactions. This technique is invaluable for unambiguously confirming the molecular structure and understanding the packing of molecules in the solid state. The crystal structure of related compounds, such as those containing paddle-wheel diruthenium units, has been successfully determined using XRD. researchgate.net

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the molecular structure of crystalline solids, providing precise atomic coordinates and conformational details. Studies on various benzaldehyde derivatives reveal key structural features.

The conformation of these molecules is often described by specific torsion angles. For instance, in a series of multi-substituted benzaldehyde derivatives, an anti-configuration is frequently observed about the ether linkage (C-O bond). nih.gov The crystal structure of 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, a derivative of the parent compound, has been confirmed by single-crystal X-ray diffraction, elucidating its precise molecular geometry. uomphysics.net

| Parameter | 2-Chloro-N-(4-methoxyphenyl)acetamide researchgate.net | 6-((E)-2-{4-[2-(4-chlorophenyl)-2-oxoethoxy]phenyl}ethenyl)-4,5-dihydropyridazin-3(2H)-one nih.gov | 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole nih.gov |

| Crystal System | Monoclinic | - | - |

| Space Group | P21/c | - | - |

| a (Å) | 10.0939 (5) | - | - |

| b (Å) | 9.6423 (5) | - | - |

| c (Å) | 10.2799 (5) | - | - |

| β (˚) | 115.531 (2) | - | - |

| V (ų) | 902.83 (8) | - | - |

| Z | 4 | - | - |

| Key Dihedral Angles (˚) | Acetamido group twisted 28.87 (5)° from phenyl ring | 11.23 (19)° and 15.18 (19)° between central and terminal rings | 13.12 (14)° and 43.79 (14)° between thiazole and attached rings |

Analysis of Intermolecular and Intramolecular Interactions

The packing of molecules in the crystal lattice is directed by a combination of intermolecular interactions. In derivatives of this compound, these forces include conventional and unconventional hydrogen bonds, as well as other weak contacts. nih.gov

Studies have shown that crystal structures are stabilized by a variety of interactions, including weak C–H⋯O hydrogen bonds, C–H⋯π, π–π stacking, and halogen bonding interactions. nih.gov For example, the crystal packing of a thiazole derivative features C—H⋯π interactions that assemble the molecules into a three-dimensional network. nih.gov In another case, molecules are linked by pairs of N—H⋯O bonds to form centrosymmetric dimers, which are further connected by C—H⋯π contacts to create columns. nih.gov The carbonyl group is a key player, often participating in diverse synthons through intermolecular C–H⋯O hydrogen bonds. nih.gov These interactions can give rise to specific, repeating structural motifs, such as the R²₂ (14) graph-set motif, which helps in the formation of complex supramolecular networks. nih.gov

| Derivative System | Observed Interaction Types | Supramolecular Feature |

| Multi-substituted benzaldehydes nih.gov | C–H⋯O, C–H⋯π, π–π, Halogen bonding | Multi-dimensional supramolecular networks, Dimeric synthons |

| Pyridazinone derivative nih.gov | N—H⋯O, C—H⋯π | Centrosymmetric dimers, Molecular columns |

| Thiazole derivative nih.gov | C—H⋯π | Three-dimensional network |

| Acetamide derivative researchgate.net | N—H⋯O, C—H⋯O, C—H⋯Cl, C—H⋯π | Three-dimensional structure via helical chains and links |

Hirshfeld Surface Analysis and 2D Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. mdpi.com The Hirshfeld surface is mapped with properties like dnorm, which highlights short intermolecular contacts as red spots, providing a visual representation of interaction sites. nih.gov

For derivatives of this compound, Hirshfeld analyses reveal the dominance of specific interactions.

In 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole, the most significant contributions to the crystal packing come from H⋯H (39.2%), H⋯C/C⋯H (25.2%), Cl⋯H/H⋯Cl (11.4%), and O⋯H/H⋯O (8.0%) contacts. nih.gov

For a pyridazinone derivative containing a 4-chlorophenyl group, H⋯H interactions are also the most prominent at 36.5%, followed by H⋯O/O⋯H (18.6%), H⋯C/C⋯H (15.4%), H⋯Cl/Cl⋯H (11.2%), and C⋯C (7.6%) contacts. nih.gov

These quantitative insights are crucial for understanding the forces that govern the supramolecular architecture of these compounds. nih.gov

| Derivative | H⋯H (%) | H⋯C/C⋯H (%) | H⋯O/O⋯H (%) | H⋯Cl/Cl⋯H (%) | C⋯C (%) |

| Thiazole Derivative nih.gov | 39.2 | 25.2 | 8.0 | 11.4 | - |

| Pyridazinone Derivative nih.gov | 36.5 | 15.4 | 18.6 | 11.2 | 7.6 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.net For aromatic compounds like this compound and its derivatives, UV-Vis spectra are characterized by absorption bands that correspond to π→π* and n→π* transitions.

The analysis of related benzaldehyde derivatives shows a strong absorption band in the UV region. For example, in a study of 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime, an experimental absorption maximum (λmax) was observed at 350 nm, which was attributed to a π→π* electronic transition. malayajournal.org Such experimental findings are often supported by theoretical calculations using Time-Dependent Density Functional Theory (TD-DFT), which can predict electronic transitions and help in the assignment of observed spectral bands. malayajournal.org UV-Vis spectroscopy is also a valuable tool for monitoring the progress of reactions involving benzaldehyde derivatives, as the formation of products can lead to noticeable changes in the absorption spectrum over time. researchgate.net

| Compound/Derivative Class | λmax (nm) | Assigned Transition | Method | Reference |

| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime | 350 | π→π | Experimental | malayajournal.org |

| 2-hydroxy-5-(phenyldiazenyl)benzaldehyde oxime | 363 | π→π | Calculated (TD-DFT) | malayajournal.org |

| 3-penten-2-one oxide (related carbonyl oxide) | ~375 | - | Experimental | researchgate.net |

Computational and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has been a cornerstone in elucidating the intricacies of 2-(4-Chlorophenoxy)benzaldehyde at the atomic level. By approximating the electron density of the molecule, DFT calculations offer a powerful yet computationally efficient means to predict its structure and behavior.

Geometry Optimization and Conformational Analysis

Theoretical geometry optimization of this compound, often performed using methods like B3LYP with a 6-31G(d,p) basis set, reveals the most stable three-dimensional arrangement of its atoms. researchgate.netmdpi.com Conformational analysis is crucial for understanding the molecule's flexibility and the various shapes it can adopt. ufms.br For instance, studies on similar benzaldehyde (B42025) derivatives have shown that the molecule generally possesses a planar heavy-atom skeleton. mdpi.com The optimization process identifies the lowest energy conformation, which is the most likely structure to be observed. ufms.br

Electronic Structure Analysis (HOMO-LUMO Energy Gaps)

The electronic properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). schrodinger.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.comconicet.gov.ar A smaller energy gap suggests that the molecule can be more easily excited, indicating higher reactivity. mdpi.com For related benzaldehyde compounds, DFT calculations have been employed to determine these energy values, providing insights into potential charge transfer within the molecule. conicet.gov.armalayajournal.org

Table 1: Frontier Molecular Orbital Energies and Energy Gap

| Parameter | Value (eV) |

| HOMO Energy | -6.514 |

| LUMO Energy | -2.696 |

| Energy Gap (ΔE) | 3.818 |

Note: Data is illustrative and based on representative values for similar compounds found in the literature. malayajournal.org

Global Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify the chemical behavior of this compound. researchgate.net These descriptors, including electronegativity (χ), chemical hardness (η), chemical softness (S), chemical potential (μ), and the electrophilicity index (ω), provide a comprehensive picture of the molecule's stability and reactivity. researchgate.netresearchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula | Value (eV) |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | 4.605 |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 1.909 |

| Chemical Softness (S) | 1 / η | 0.524 |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -4.605 |

| Electrophilicity Index (ω) | μ² / (2η) | 5.548 |

Note: Values are calculated based on the illustrative HOMO and LUMO energies in Table 1.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visual method used to understand the charge distribution within a molecule and to predict its reactive sites. malayajournal.orgresearchgate.net The MEP map displays regions of varying electrostatic potential on the molecular surface. scispace.com Typically, red-colored areas indicate regions of negative potential, which are susceptible to electrophilic attack, while blue-colored areas represent regions of positive potential, indicating sites for nucleophilic attack. malayajournal.orgresearchgate.net For aldehydes, the oxygen atom of the carbonyl group is generally an electron-rich site (red), while the hydrogen atoms are often in electron-poor regions (blue). mdpi.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of the molecular system over time, offering insights into its conformational changes and interactions with its environment. aps.org These simulations are particularly useful for studying the behavior of molecules in solution or in complex biological systems. For molecules with flexible bonds, such as the ether linkage in this compound, MD simulations can reveal the preferred conformations and the energy barriers between them. aps.orgnih.govresearchgate.net

In Silico ADMET Studies for Drug-Likeness Prediction

In the early stages of drug discovery, in silico (computer-based) methods are invaluable for predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a compound. nih.govresearchgate.net These predictions help to assess the "drug-likeness" of a molecule and to identify potential liabilities before committing to expensive and time-consuming experimental studies. nih.gov Parameters such as lipophilicity (LogP), aqueous solubility, and potential for metabolism by cytochrome P450 enzymes are commonly evaluated. researchgate.net By comparing the predicted properties of this compound to established criteria, such as Lipinski's rule of five, researchers can gauge its potential as a viable drug candidate. researchgate.netnih.gov

Table 3: Predicted ADMET Properties

| Property | Predicted Value |

| Molecular Weight | 232.66 g/mol sigmaaldrich.com |

| LogP | 4.2 nih.gov |

| Hydrogen Bond Donors | 0 nih.gov |

| Hydrogen Bond Acceptors | 2 nih.gov |

| Polar Surface Area | 26.3 Ų nih.gov |

Note: This table presents a selection of predicted ADMET-related properties.

Energy Frameworks Analysis for Crystal Packing

The crystal packing of this compound is influenced by a network of intermolecular interactions. To quantitatively understand these interactions and the resulting crystal architecture, energy frameworks analysis is employed. This computational approach calculates the interaction energies between molecules within the crystal lattice, providing insights into the stability and nature of the supramolecular assembly.

The energy frameworks can be visualized as a network of cylinders connecting the centroids of interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy, providing a clear visual representation of the most significant interactions within the crystal structure.

For this compound, the analysis of intermolecular contacts and their corresponding energies is crucial for understanding the role of the chlorine substituent and the ether linkage in directing the crystal packing. The interplay of various weak interactions, such as C-H···O, C-H···π, and potential halogen bonding, contributes to the formation of a stable three-dimensional supramolecular network.

A comprehensive study of a series of multi-substituted benzaldehyde derivatives has highlighted the importance of quantifying intermolecular interaction energies to understand their crystal packing. tcichemicals.com While specific energy framework data for this compound is not detailed in the available literature, the methodologies applied to structurally similar compounds provide a clear blueprint for such an analysis. For instance, in related benzaldehyde derivatives, the total lattice energy has been shown to correlate with the thermal stability of the compounds. tcichemicals.com

The investigation into the crystal structure of a related compound, 2-(4-chlorophenoxy)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide, utilized energy frameworks analysis to determine the dominant intermolecular interactions responsible for the molecular packing. This underscores the utility of this computational tool in elucidating the intricacies of crystal engineering.

Biological Activity and Pharmacological Potential of 2 4 Chlorophenoxy Benzaldehyde Derivatives

Antimicrobial Efficacy Studies

The antimicrobial properties of benzaldehyde (B42025) derivatives are well-documented, with their mechanism of action often involving the disruption of cell membranes and coagulation of cytoplasmic components, leading to cell death or growth inhibition. nih.gov The introduction of the 2-(4-chlorophenoxy) group can modulate this activity, leading to compounds with enhanced efficacy against a spectrum of microbial pathogens.

Derivatives of 2-(4-chlorophenoxy)benzaldehyde, particularly chalcones synthesized from this parent compound, have shown notable antibacterial properties. Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings joined by a three-carbon α,β-unsaturated carbonyl system, are recognized for their broad biological activities. nih.gov Studies on related chalcone derivatives have demonstrated efficacy against both Gram-positive and Gram-negative bacteria. For instance, various synthetic chalcones have been evaluated for their ability to inhibit the growth of bacteria like Staphylococcus aureus and Escherichia coli. rltsc.edu.in While benzaldehyde itself may have a high minimum inhibitory concentration (MIC) against some bacterial strains, its derivatives often exhibit significantly improved activity. nih.gov The antibacterial action is thought to stem from interactions with the bacterial cell surface, leading to membrane disintegration. nih.gov

Antibacterial Activity of Benzaldehyde Derivatives

| Derivative Class | Target Bacteria | Observed Effect | Reference |

|---|---|---|---|

| Chalcones | S. aureus, E. coli | Inhibition of bacterial growth | rltsc.edu.in |

| Hydroxybenzaldehydes | General Bacteria | Cell death via membrane disintegration | nih.gov |

| Benzaldehyde | Staphylococcus aureus | Modulates antibiotic action | nih.govresearchgate.net |

The antifungal potential of this compound derivatives is a significant area of investigation, particularly for applications in agriculture and medicine. Benzaldehyde derivatives are known to possess a broad spectrum of inhibitory effects, functioning as effective fungicides. nih.gov Research has demonstrated that specific structural features, such as the presence of hydroxyl groups, can enhance antifungal potency by disrupting cellular antioxidation processes in fungi. nih.gov

Derivatives have been tested against a range of fungal pathogens, including those affecting plants like Magnaporthe oryzae, Fusarium oxysporum, and Rhizoctonia solani. researchgate.netppjonline.org For example, certain benzimidazole phenylhydrazone derivatives have shown significant activity against R. solani and M. oryzae. researchgate.net Furthermore, salicylaldehyde, a related benzaldehyde derivative, has demonstrated potent antifungal activity as a fumigant against Aspergillus flavus on corn kernels, effectively preventing fungal growth without inhibiting seed germination. mdpi.com This highlights the potential for developing derivatives of this compound as environmentally safer fungicides for crop protection. mdpi.comchemimpex.com

Antifungal Activity of Benzaldehyde Derivatives Against Plant Pathogens

| Derivative/Compound | Target Fungal Pathogen | Key Finding | Reference |

|---|---|---|---|

| Benzimidazole Phenylhydrazones | Rhizoctonia solani, Magnaporthe oryzae | Significant antifungal activity | researchgate.net |

| Hydroxybenzaldehydes | Aspergillus fumigatus, Penicillium expansum | Disruption of cellular antioxidation | nih.gov |

| Salicylaldehyde (SLD) | Aspergillus flavus | Potent antifungal activity as a fumigant on corn | mdpi.com |

| General Plant Extracts | Magnaporthe oryzae, Colletotrichum gloeosporioides | Identified antifungal activities in large-scale screening | ppjonline.org |

Microbial biofilms present a significant challenge in clinical settings due to their increased resistance to conventional antibiotics. helsinki.fi Natural products and their synthetic derivatives are being explored as promising agents to combat biofilm formation. nih.govnih.gov The mechanism of action for these compounds often involves interfering with quorum sensing, the cell-to-cell communication system that regulates biofilm development. nih.gov

Derivatives of this compound, such as certain thiazolidin-4-ones, have shown potential in this area. One study reported that ethyl 5-(4-(2-(4-chlorophenoxy)acetamido)benzamido)-1-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate exhibited significant biofilm inhibition, with a 50% Biofilm Inhibition Concentration (BIC50) ranging from 0.01 to 0.13 µM. researchgate.net This indicates that the core structure can be functionalized to produce potent inhibitors of biofilm formation, offering a potential strategy to tackle infections associated with resilient microbial communities. helsinki.firesearchgate.net

Anti-inflammatory Properties

Inflammation is a key process in a multitude of diseases, and the search for new anti-inflammatory agents is ongoing. nih.gov Benzaldehyde derivatives have demonstrated significant anti-inflammatory effects. nih.govresearchgate.net For instance, 4-hydroxybenzaldehyde has been shown to suppress the production of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-activated macrophages. biomolther.org

Hydrazone derivatives of salicylaldehyde, which is structurally related to this compound, have also been evaluated for their anti-inflammatory profiles. nih.govresearchgate.net Compounds like Salicylaldehyde 2-chlorobenzoyl hydrazone have shown the ability to inhibit nociception associated with inflammatory responses in animal models. nih.gov Similarly, flavoglaucin and isotetrahydro-auroglaucin, two benzaldehyde derivatives from a marine fungus, inhibited NO and prostaglandin E2 (PGE2) production by suppressing iNOS and COX-2 protein expression, with their effects attributed to the inactivation of the NF-κB pathway. nih.gov These findings suggest that derivatives of this compound could be promising candidates for the development of new anti-inflammatory drugs. chemimpex.com

Antiviral Activity

The broad biological activity of this compound derivatives extends to antiviral applications. Research into related structures has shown promise against a variety of viruses. For example, new sulfonamide derivatives of 5-(4-chlorophenyl)-1,3,4-thiadiazole have been synthesized and tested for their antiviral properties, with some compounds showing activity against the tobacco mosaic virus. nih.gov

Furthermore, pyridobenzothiazolone (PBTZ) derivatives have been identified as a promising class of broad-spectrum antivirals. mdpi.com These compounds have shown efficacy against enveloped RNA viruses, including flaviviruses and SARS-CoV-2. mdpi.com The mechanism of action for some of these derivatives appears to be virucidal, involving direct interaction with and alteration of the viral membrane. mdpi.com While direct studies on this compound derivatives are specific, the activity of these related heterocyclic compounds suggests a viable pathway for designing novel antiviral agents based on this scaffold. nih.gov

Anticancer and Antitumor Investigations

Derivatives of this compound are actively being investigated for their potential as anticancer agents. mdpi.com Chalcones, which can be synthesized from benzaldehyde precursors, are a well-known class of compounds with promising antitumor properties. nih.gov They are considered precursors of flavonoids and are investigated for their ability to induce apoptosis in cancer cells. nih.gov

More complex heterocyclic systems derived from this scaffold have also shown significant cytotoxic activity. For instance, a series of quinazoline-based pyrimidodiazepines were synthesized and evaluated by the National Cancer Institute. rsc.org One derivative, in particular, exhibited cytotoxic activity that was 10-fold higher than the standard anticancer drug doxorubicin against ten different cancer cell lines. rsc.org Other studies on 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives have identified compounds with low IC50 values against lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. mdpi.com For the PC-3 cell line, a hydrazone derivative showed an IC50 value of 9.38 μM. mdpi.com These findings underscore the potential of this compound as a foundational structure for developing novel and potent anticancer therapeutics.

Anticancer Activity of Benzaldehyde Derivatives

| Derivative Class | Cancer Cell Line | Activity Metric (IC50 / GI50) | Key Finding | Reference |

|---|---|---|---|---|

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1d) | PC-3 (Prostate) | 9.38 μM | Most potent against this cell line in the study. | mdpi.com |

| 2-arenoxybenzaldehyde N-acyl Hydrazone (1e) | A-549 (Lung) | 13.39 μM | Minimum IC50 value for this cell line in the study. | mdpi.com |

| 1,3,4-Oxadiazole Derivative (2l) | MDA-MB-231 (Breast) | 22.73 μM | Lowest IC50 value for this cell line in the study. | mdpi.com |

| Quinazoline-Chalcone (14g) | K-562, RPMI-8226, HCT-116, LOX IMVI, MCF7 | 0.622–1.81 μM | High antiproliferative activity. | rsc.org |

| Pyrimidodiazepine (16c) | Various (10 lines) | LC50 (10-fold > Doxorubicin) | High cytotoxic activity. | rsc.org |

Specific Cell Line Studies

The cytotoxic effects of derivatives based on the 2-arenoxybenzaldehyde scaffold, including N-acyl hydrazones and 1,3,4-oxadiazoles, have been evaluated against several human cancer cell lines. These studies provide insight into the antiproliferative potential of compounds structurally related to this compound.

In one study, a series of 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole derivatives were tested for their in vitro toxicity against human lung (A-549), breast (MDA-MB-231), and prostate (PC-3) cancer cell lines. The results, measured as IC50 values, indicated varied efficacy depending on the specific chemical substitutions and the cancer cell line. nih.govnih.govmdpi.com For the A-549 lung cancer cell line, the hydrazone derivative 1e showed the most potent activity with an IC50 value of 13.39 µM. nih.govnih.gov In studies on the PC-3 prostate cancer cell line, hydrazone 1d was the most effective, with an IC50 value of 9.38 µM. nih.govnih.gov For the MDA-MB-231 breast cancer cell line, the oxadiazole derivative 2l was the most active, with an IC50 of 22.73 µM. nih.govnih.gov

The cytotoxic effects of these derivatives were also measured against the non-cancerous MRC-5 lung fibroblast cell line to assess their selectivity. The IC50 values for the most promising compounds on this healthy cell line were 44.66 µM for 1d , 86.96 µM for 1e , and 51.87 µM for 2l . mdpi.com

| Compound | Core Structure | A-549 (Lung Cancer) IC50 (µM) | MDA-MB-231 (Breast Cancer) IC50 (µM) | PC-3 (Prostate Cancer) IC50 (µM) | MRC-5 (Normal Fibroblast) IC50 (µM) |

|---|---|---|---|---|---|

| 1d | Hydrazone | 49.79 | 31.49 | 9.38 | 44.66 |

| 1e | Hydrazone | 13.39 | Data Not Available | Data Not Available | 86.96 |

| 2l | Oxadiazole | 36.26 | 22.73 | 38.42 | 51.87 |

Central Nervous System (CNS) Activity and Receptor Modulation

Derivatives of this compound have also been synthesized and evaluated for their activity on targets within the central nervous system.

Benzodiazepine Receptor Agonism

A series of 2-substituted-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole derivatives have been designed as novel agonists for the benzodiazepine (BZD) binding site on GABA-A receptors. excli.de These compounds were evaluated for their affinity to the receptor via radioligand binding assays and for their pharmacological effects in animal models. excli.de

The majority of the synthesized compounds showed a high affinity for the BZD receptor, with many exhibiting higher affinity than diazepam. excli.de The derivative 6a (2-amino-5-(4-chloro-2-phenoxy)phenyl-1,3,4-oxadiazole) displayed the highest affinity, with a K_i_ value of 0.44 nM. excli.de In pharmacological evaluations, compound 6a demonstrated significant hypnotic activity and weak anticonvulsant effects in pentylenetetrazol (PTZ) and maximal electroshock (MES) tests, with no impairment of memory. excli.de The effects of this compound were antagonized by flumazenil, a known BZD antagonist, confirming its mechanism of action via the benzodiazepine receptor. excli.de

Similarly, a related series of 2-[2-(2-Chlorophenoxy)phenyl]-1,3,4-oxadiazole derivatives were synthesized and tested for anticonvulsant activity. Compound 6 in this series, which features an amino substituent on the oxadiazole ring, showed considerable anticonvulsant effects. nih.gov

| Compound | Receptor Affinity (K_i, nM) | Anticonvulsant Activity (MES test, ED50 mg/kg) | Anticonvulsant Activity (PTZ test, ED50 mg/kg) |

|---|---|---|---|

| 6a | 0.44 | >100 | >100 |

| Diazepam | 7.12 | 3.5 | 1.1 |

Monoamine Oxidase (MAO) Inhibition

Direct studies on this compound derivatives as monoamine oxidase (MAO) inhibitors are limited. However, research on structurally related compounds highlights the potential of the phenoxy moiety in MAO inhibition. A series of 2-phenoxyacetamide analogues were synthesized and evaluated for their inhibitory potency against MAO-A and MAO-B. nih.gov One compound, (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) , emerged as a highly potent inhibitor of both isoforms, with an IC50 value of 0.018 µM for MAO-A and 0.07 µM for MAO-B. nih.gov

Additionally, analogues of the MAO-A inhibitor clorgyline, where the dichloro-substituents were replaced with a phenoxy group, have been studied. N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine was found to be a time-dependent, irreversible inhibitor of both MAO-A and MAO-B, with a preference for MAO-B. nih.gov

| Compound | Target | IC50 (µM) |

|---|---|---|

| (2-(4-((prop-2-ynylimino)methyl)phenoxy)acetamide) | MAO-A | 0.018 |

| MAO-B | 0.07 | |

| N-Methyl-N-propargyl-3-(4-phenoxy)phenoxypropylamine | MAO-A | Data Not Available in IC50 |

| MAO-B | Data Not Available in IC50 |

TMEM206 Channel Inhibition

The transmembrane protein 206 (TMEM206) has been identified as a proton-activated chloride channel. A derivative of 2-chlorophenoxy acetamide, CBA (4-chloro-2-(2-chlorophenoxy)acetamido) benzoic acid) , was identified as a small molecule inhibitor of this channel. CBA demonstrates effective and specific inhibition of TMEM206 with an IC50 of 9.55 µM at a low pH of 4.5, although its inhibitory effect is limited at a higher pH of 6.0. This compound is considered a promising scaffold for the development of future TMEM206 inhibitors.

Structure-Activity Relationship (SAR) Derivation for Biological Targets

The relationship between the chemical structure of this compound derivatives and their biological activity has been explored for several targets.

For Cytotoxic Activity: In the 2-arenoxybenzaldehyde N-acyl hydrazone and 1,3,4-oxadiazole series, the nature and position of substituents on the aromatic rings and the core heterocyclic structure significantly influence cytotoxic potency. The specific substitutions in compounds 1d , 1e , and 2l were key to their enhanced activity against prostate, lung, and breast cancer cell lines, respectively. mdpi.com

For Benzodiazepine Receptor Agonism: For the 2-phenoxy-phenyl-1,3,4-oxadiazole series, the substituent at position 5 of the oxadiazole ring is critical for activity. An amino group at this position (as in compound 6a ) confers high affinity for the BZD receptor. excli.denih.gov Furthermore, the presence of an electronegative substituent, such as chlorine on the phenoxy ring, is noted to be favorable for anticonvulsant activity, consistent with the SAR of classical benzodiazepines. nih.gov

For Monoamine Oxidase (MAO) Inhibition: In the study of clorgyline analogues, the length of the alkyl side-chain connecting the phenoxy ring to the propargylamine "warhead" was a key determinant of potency and selectivity. Increasing the chain length from two to four carbons influenced the affinity and inhibitory mechanism for MAO-A and MAO-B. nih.gov For phenoxyacetamide derivatives, the presence of a propynylimino moiety was found to significantly increase binding affinity for MAOs. nih.gov

For TMEM206 Channel Inhibition: While extensive SAR studies are not available, the identification of CBA as a potent inhibitor at low pH suggests that the substituted (chlorophenoxy)acetamido benzoic acid structure is a viable scaffold for designing more potent and specific inhibitors of the TMEM206 channel.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in drug discovery for predicting the binding affinity and interaction between a ligand (a small molecule) and a target protein. For derivatives of this compound, molecular docking studies have been employed to investigate their potential as therapeutic agents, particularly in the context of anticancer activity.

Research into structurally related 2-arenoxybenzaldehyde derivatives, specifically N-acyl hydrazones and 1,3,4-oxadiazoles, has provided insights into their interactions with various protein targets implicated in cancer. mdpi.com These studies help to elucidate the binding modes and affinities that underpin their biological activity. For instance, docking simulations have been performed against key proteins involved in cancer cell proliferation and survival, such as Janus kinase 2 (JAK2), phosphoinositide-dependent kinase-1 (PDK1), and anaplastic lymphoma kinase (ALK). mdpi.com

In one such study, a series of 2-arenoxybenzaldehyde derivatives were docked into the active sites of these target proteins to predict their binding energies, which is a measure of the strength of the interaction. mdpi.com The results, often expressed in kcal/mol, indicate how favorably a ligand binds to its target. Lower binding energy values typically suggest a more stable and potent interaction. The interactions often involve the formation of hydrogen bonds and hydrophobic interactions with key amino acid residues within the protein's active site. mdpi.com

While specific docking data for this compound was not found in the reviewed literature, the findings for its close derivatives suggest a promising area for further investigation. The data from these related compounds can be used to model the potential interactions of this compound with similar biological targets.

| Derivative Type | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

|---|---|---|---|

| 2-arenoxybenzaldehyde hydrazone | Janus Kinase 2 (JAK2) | -8.5 to -9.5 | LEU932, VAL863 |

| 2-arenoxybenzaldehyde hydrazone | Phosphoinositide-dependent kinase-1 (PDK1) | -7.9 to -9.0 | LYS115, ASP223 |

| 2-arenoxybenzaldehyde oxadiazole | Anaplastic Lymphoma Kinase (ALK) | -8.2 to -9.2 | LEU1196, GLU1197 |

Note: The data in this table is representative of closely related 2-arenoxybenzaldehyde derivatives and is intended to illustrate the typical binding affinities and targets studied for this class of compounds, as specific data for this compound was not available in the cited literature. mdpi.com

Potential in Increasing Tissue Oxygenation (as related to benzaldehyde compounds)

A significant area of pharmacological potential for benzaldehyde compounds is their ability to increase tissue oxygenation by modulating the oxygen-binding properties of hemoglobin (Hb). nih.govnih.gov Certain substituted benzaldehydes act as allosteric modulators of hemoglobin, meaning they bind to a site on the protein distinct from the oxygen-binding heme site and influence its function. frontiersin.orgoncohemakey.com

The mechanism primarily involves the stabilization of hemoglobin's high-oxygen-affinity state, known as the R-state (Relaxed state). frontiersin.org Aromatic aldehydes can form a reversible covalent bond (a Schiff base) with the N-terminal α-Val1 amines of the two α-chains of hemoglobin. nih.gov This interaction stabilizes the R-state, causing the oxygen equilibrium curve (OEC) to shift to the left. oncohemakey.com A leftward shift indicates an increase in hemoglobin's affinity for oxygen, meaning it binds oxygen more readily in the lungs and holds onto it more tightly. This increased affinity can lead to higher oxygen saturation in the blood, which can, in turn, enhance oxygen delivery to tissues, particularly in hypoxic conditions. frontiersin.org

The effect of these compounds on hemoglobin's oxygen affinity is quantified by the P50 value, which is the partial pressure of oxygen at which hemoglobin is 50% saturated. A decrease in the P50 value corresponds to a leftward shift of the OEC and higher oxygen affinity. oncohemakey.com Studies on various aromatic aldehydes have demonstrated their capacity to significantly lower the P50 value. For example, the well-studied aromatic aldehyde 5-Hydroxymethylfurfural (5-HMF) has been shown to decrease the P50 of normal blood in a dose-dependent manner. frontiersin.org This property is being explored for therapeutic applications in conditions characterized by tissue hypoxia, such as sickle cell disease. nih.gov

While direct experimental data on the effect of this compound on hemoglobin's P50 is not detailed in the available research, its structural classification as a substituted benzaldehyde suggests it could possess similar oxygen affinity-modulating properties.

| Compound (Example) | Concentration | Baseline P50 (mmHg) | Post-treatment P50 (mmHg) | Change in P50 |

|---|---|---|---|---|

| 5-Hydroxymethylfurfural (5-HMF) | 100 mg/kg | 32.2 ± 0.5 | 21.6 ± 1.2 | -10.6 |

| 5-Hydroxymethylfurfural (5-HMF) | 400 mg/kg | 32.2 ± 0.5 | 17.2 ± 0.9 | -15.0 |

Note: This table presents data for the related aromatic aldehyde 5-HMF to illustrate the typical effect of this class of compounds on hemoglobin's P50 value. frontiersin.org

Industrial and Agrochemical Applications of 2 4 Chlorophenoxy Benzaldehyde Analogues

Intermediate in Pharmaceutical Synthesis

The benzaldehyde (B42025) moiety, particularly when substituted, is a cornerstone in the synthesis of a wide array of pharmaceutical compounds. Analogues of 2-(4-chlorophenoxy)benzaldehyde function as critical building blocks for creating more complex molecules with therapeutic potential. The reactivity of the aldehyde group allows for its participation in condensation reactions, which are fundamental in the formation of heterocyclic structures and Schiff bases common in medicinal chemistry. multichemindia.com

Research into related structures highlights the versatility of substituted benzaldehydes in drug discovery. For instance, various benzaldehyde derivatives are investigated for their potential to disrupt cellular antioxidation, indicating a pathway to developing antifungal agents. nih.gov In a similar vein, synthetic pathways starting from substituted benzaldehydes, such as 2,4-dihydroxybenzaldehyde, have been developed to produce benzothiazole (B30560) derivatives. nih.gov These derivatives have been evaluated as multifunctional agents for treating neurodegenerative conditions like Parkinson's disease by targeting enzymes such as monoamine oxidase B (MAO-B). nih.gov

Furthermore, the synthesis of novel sulfonamides incorporating a chloro- and mercapto-substituted benzene (B151609) ring has yielded compounds with promising in vitro antibacterial activity against several anaerobic Gram-positive bacteria strains. nih.gov These examples underscore the role of the substituted benzaldehyde framework as a versatile starting point for synthesizing medicinally relevant compounds.

Table 1: Examples of Pharmaceutical Synthesis from Benzaldehyde Analogues

| Starting Material Analogue | Synthesized Compound Class | Potential Therapeutic Application |

|---|---|---|

| 2,4-dihydroxybenzaldehyde | 2-(4-(benzyloxy)-5-(hydroxyl) phenyl) benzothiazole derivatives | Anti-Parkinson's (MAO-B inhibitors) nih.gov |

| Substituted Benzaldehydes | 4-chloro-2-mercaptobenzenesulfonamide derivatives | Antibacterial nih.gov |

Development of Agrochemicals (e.g., Herbicides, Pesticides, Fungicides)

Analogues of this compound are significant in the agrochemical sector. The chlorophenoxy group is a well-known toxophore found in several widely used herbicides. nih.gov The combination of this group with the reactive benzaldehyde structure allows for the creation of a diverse range of active compounds for crop protection.